molecular formula C21H22N2O6S B6481919 methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-04-1

methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B6481919
CAS No.: 899971-04-1
M. Wt: 430.5 g/mol
InChI Key: SIVKYQREDNPQNS-UHFFFAOYSA-N
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Description

Methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O6S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.11985760 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyrimidine core with various substituents that may influence its biological activity. Below is a summary of its chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C21H22N2O6S
Molecular Weight 430.48 g/mol
CAS Number 193623-15-3

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antioxidant Activity : Studies have shown that derivatives of tetrahydropyrimidines possess significant antioxidant properties. For instance, the compound demonstrated effective scavenging activity against free radicals in vitro, with some derivatives showing IC50 values as low as 0.6 mg/ml in diphenyl picrylhydrazine (DPPH) assays .
  • Antimicrobial Activity : Compounds containing sulfonyl and methoxy groups have been evaluated for their antimicrobial properties against various bacterial strains. Preliminary results suggest that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that similar structures could inhibit enzymes like cyclooxygenase (COX), which are crucial for inflammation processes .

The biological activity of this compound likely involves multiple mechanisms:

  • Receptor Interaction : It may bind to specific receptors or enzymes in the body, altering their function and leading to therapeutic effects.
  • Free Radical Scavenging : The presence of electron-donating groups enhances the ability of the molecule to donate electrons to free radicals, thus neutralizing them.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antioxidant Properties : A study published in Bioorganic & Medicinal Chemistry evaluated various tetrahydropyrimidine derivatives for their antioxidant capabilities. The results indicated that modifications at the sulfonyl and methoxy positions significantly enhanced antioxidant activity compared to unmodified counterparts .
  • Antimicrobial Evaluation : Research conducted on a series of sulfonamide derivatives revealed promising antimicrobial activity against both bacterial and fungal strains. The structure-activity relationship (SAR) indicated that substituents at the para position on the benzene ring significantly influenced potency .
  • Enzyme Inhibition Study : A detailed investigation into enzyme inhibition found that certain tetrahydropyrimidines could effectively inhibit COX enzymes with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name

methyl 6-[(4-methoxyphenyl)sulfonylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-13-4-6-14(7-5-13)19-18(20(24)29-3)17(22-21(25)23-19)12-30(26,27)16-10-8-15(28-2)9-11-16/h4-11,19H,12H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVKYQREDNPQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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